9-chloro-3-(4-methoxyphenyl)-5'-methyl-2'-phenyl-2,3,4,4a-tetrahydro-1H,6H-spiro[pyrazino[1,2-a]quinoline-5,4'-pyrazol]-3'(2'H)-one
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Overview
Description
9-CHLORO-3-(4-METHOXYPHENYL)-3’-METHYL-1’-PHENYL-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE is a complex organic compound featuring a spiro structure
Preparation Methods
The synthesis of 9-CHLORO-3-(4-METHOXYPHENYL)-3’-METHYL-1’-PHENYL-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE involves multiple steps. One common synthetic route includes the cyclization of quinoline derivatives with pyrazole intermediates. The reaction conditions typically involve the use of organic solvents such as chloroform and catalysts to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Halogenation and other substitution reactions can be carried out to introduce different functional groups into the molecule
Common reagents used in these reactions include sodium borohydride for reduction and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
9-CHLORO-3-(4-METHOXYPHENYL)-3’-METHYL-1’-PHENYL-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE has shown promise in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 9-CHLORO-3-(4-METHOXYPHENYL)-3’-METHYL-1’-PHENYL-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE involves the inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives and CDK2 inhibitors. For example:
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with similar anticancer properties.
Indole derivatives: These compounds also exhibit diverse biological activities, including anticancer effects.
The uniqueness of 9-CHLORO-3-(4-METHOXYPHENYL)-3’-METHYL-1’-PHENYL-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE lies in its specific spiro structure, which may confer distinct biological activities and pharmacokinetic properties compared to other CDK2 inhibitors.
Properties
Molecular Formula |
C28H27ClN4O2 |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
9-chloro-3-(4-methoxyphenyl)-5'-methyl-2'-phenylspiro[2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,4'-pyrazole]-3'-one |
InChI |
InChI=1S/C28H27ClN4O2/c1-19-28(27(34)33(30-19)23-6-4-3-5-7-23)17-20-8-9-21(29)16-25(20)32-15-14-31(18-26(28)32)22-10-12-24(35-2)13-11-22/h3-13,16,26H,14-15,17-18H2,1-2H3 |
InChI Key |
HPOGXLKBIXABFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C12CC3=C(C=C(C=C3)Cl)N4C2CN(CC4)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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